4,4',4''-Methanetriyltris(2-methylaniline)
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Overview
Description
4,4’,4’'-Methanetriyltris(2-methylaniline) is a chemical compound with the molecular formula C22H25N3 and a molecular weight of 331.45 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2-methylaniline) can be achieved through several methods. One common approach involves the nitration and reduction of arenes. This method typically includes the following steps:
Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Methanetriyltris(2-methylaniline) often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltris(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces the corresponding amines .
Scientific Research Applications
4,4’,4’'-Methanetriyltris(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris(2-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-ethylbenzenamine): Similar in structure but with ethyl groups instead of methyl groups.
4,4’-Methylenebis(2-methylaniline): Lacks the additional methanetriyl group.
Uniqueness
4,4’,4’'-Methanetriyltris(2-methylaniline) is unique due to its specific structure, which includes three methylaniline groups connected by a methanetriyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
4479-33-8 |
---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[bis(4-amino-3-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H25N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,22H,23-25H2,1-3H3 |
InChI Key |
YZUBRULGWRHPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)N |
Origin of Product |
United States |
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